molecular formula C14H16N6O5 B7738127 MFCD01182073

MFCD01182073

Cat. No.: B7738127
M. Wt: 348.31 g/mol
InChI Key: FHKFIBGJLXCYAL-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD01182073 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

The synthesis of MFCD01182073 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

MFCD01182073 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.

Scientific Research Applications

MFCD01182073 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being explored for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is utilized in the development of new materials and products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD01182073 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, MFCD01182073 stands out due to its unique chemical structure and reactivity. Similar compounds may include those with analogous functional groups or structural motifs. this compound’s distinct properties make it particularly valuable in certain applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industry, and ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O5/c1-24-9-4-3-8(10(5-9)25-2)6-16-18-11(21)7-15-12-13(22)17-14(23)20-19-12/h3-6H,7H2,1-2H3,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKFIBGJLXCYAL-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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